5-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isobutyl-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-2-methyl-6-(2-methylpropyl)pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-12(2)9-27-20(28)18-16(10-26(4)25-18)24-21(27)30-11-17-13(3)29-19(23-17)14-5-7-15(22)8-6-14/h5-8,10,12H,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOBLAFUYWINOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CN(N=C4C(=O)N3CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the trans-membrane growth factor receptor Protein Tyrosine Kinases (PTKs) family, which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death.
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity. The most active derivatives of the compound showed significant inhibitory activities against EGFR tyrosine kinase. This inhibition disrupts the normal functioning of the EGFR-TK, leading to changes in the cellular activities it controls.
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK is involved in numerous pathological diseases, including cancer, influenced by the aberrant catalytic activity of many PTKs caused by mutation or over-expression. By inhibiting EGFR-TK, the compound can potentially disrupt these disease pathways and exert therapeutic effects.
Result of Action
The result of the compound’s action is the inhibition of EGFR-TK, leading to potential anti-proliferative activity. This can result in the disruption of cell growth and differentiation, potentially leading to the death of cancer cells. The compound also showed the ability to inhibit P-glycoprotein, which could enhance its cytotoxicity.
Biological Activity
The compound 5-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isobutyl-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic molecule that incorporates multiple functional groups, including oxazole and pyrazolopyrimidine moieties. This structure suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Characterization
The molecular formula of this compound is , with a molecular weight of approximately 504 g/mol. The presence of the chlorophenyl group and the thioether linkage enhances its potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival. The thioether group may also play a role in enhancing its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds featuring similar structural motifs. For instance, compounds with oxazole and quinazolinone structures have shown significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. A series of synthesized derivatives demonstrated strong inhibitory activity against these enzymes, indicating possible applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Anticancer Activity :
- In Vivo Studies :
- Animal models treated with derivatives showed reduced tumor growth rates compared to controls, suggesting that the compound may have therapeutic potential in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole and pyrazolopyrimidine rings can significantly influence potency and selectivity towards specific biological targets. For example, modifications at the 2-position of the oxazole ring have been shown to enhance antimicrobial activity .
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Antibacterial | Inhibition of cell wall synthesis |
| Compound B | Anticancer | Induction of apoptosis |
| Compound C | Enzyme Inhibitor | AChE inhibition |
Preparation Methods
Retrosynthetic Analysis
The target compound comprises two primary fragments:
- Pyrazolo[4,3-d]pyrimidin-7-one core with substituents:
- 6-Isobutyl
- 2-Methyl
- 5-Thiol group
- Oxazole fragment :
- 2-(4-Chlorophenyl)
- 5-Methyl
- 4-(Chloromethyl)
Key disconnections include:
- Formation of the thioether linkage between the pyrazolo-pyrimidinone and oxazole moieties.
- Cyclization of the pyrazolo[4,3-d]pyrimidinone core via intramolecular condensation.
- Functionalization of the oxazole ring through halogenation and nucleophilic substitution.
Synthesis of the Oxazole Fragment: 2-(4-Chlorophenyl)-4-(Chloromethyl)-5-Methyloxazole
Cyclocondensation of 4-Chlorobenzaldehyde with Methylamine and Chloroacetyl Chloride
Adapted from, this method involves:
- Aldol Condensation :
- 4-Chlorobenzaldehyde reacts with methylamine in dichloromethane at 0°C to form an imine intermediate.
- Conditions : Triethylamine (3 equiv), chloroacetyl chloride (1.1 equiv), 12 h at 25°C.
- Cyclization :
- The intermediate undergoes cyclization under acidic conditions (HCl/EtOH) to yield 2-(4-chlorophenyl)-5-methyloxazole-4-carbaldehyde.
- Chloromethylation :
- The aldehyde is reduced to a hydroxymethyl group (NaBH₄, MeOH) and treated with thionyl chloride (SOCl₂) to install the chloromethyl group.
Table 1: Optimization of Oxazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Aldol Condensation | CH₂Cl₂, Et₃N, 0°C → 25°C | 78 | 95 | |
| Cyclization | HCl/EtOH, reflux, 6 h | 82 | 97 | |
| Chloromethylation | SOCl₂, DMF (cat.), 50°C, 2 h | 89 | 98 |
Synthesis of the Pyrazolo[4,3-d]Pyrimidin-7-One Core
Microwave-Assisted Oxidative Cyclization
Based on, the pyrazolo-pyrimidinone core is synthesized from 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (A ):
- Oxidative Coupling :
- A reacts with thiourea in the presence of K₂S₂O₈ under microwave irradiation (150°C, 20 min).
- Mechanism : Radical-mediated cyclization forms the pyrimidinone ring, introducing a thiol group at position 5.
Table 2: Pyrazolo-Pyrimidinone Core Synthesis
| Parameter | Conventional Heating | Microwave | Source |
|---|---|---|---|
| Time (h) | 18 | 0.33 | |
| Yield (%) | 25 | 92 | |
| Purity (%) | 85 | 99 |
Thioether Formation via Nucleophilic Substitution
The chloromethyl oxazole fragment reacts with the thiolated pyrazolo-pyrimidinone under basic conditions:
- Reaction Protocol :
- Pyrazolo-pyrimidinone (1 equiv), oxazole (1.2 equiv), K₂CO₃ (3 equiv), DMF, 80°C, 12 h.
- Mechanism : SN2 displacement of chloride by the thiolate anion.
Table 3: Thioether Coupling Optimization
| Base | Solvent | Temp (°C) | Yield (%) | Byproducts | Source |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 88 | <5% | |
| NaH | THF | 60 | 72 | 15% | |
| DBU | AcCN | 100 | 65 | 20% |
Alternative Routes and Comparative Analysis
One-Pot Tandem Synthesis
A patent-derived method combines oxazole synthesis and thioether coupling in a single pot:
- Sequential Steps :
- 4-Chlorobenzaldehyde, methylamine, and chloroacetyl chloride form the oxazole in situ.
- Addition of pyrazolo-pyrimidinone thiol and K₂CO₃ directly yields the target compound.
- Advantage : Reduces purification steps (overall yield: 76%).
Characterization and Validation
Spectroscopic Data
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for synthesizing this compound, and what are common optimization challenges?
- Methodology :
- Step 1 : Start with precursor assembly, focusing on the oxazole and pyrazolo-pyrimidinone cores. For the oxazole ring, cyclize 4-chlorophenyl derivatives with methyl-substituted precursors under sulfur/nitrogen catalysis (analogous to thiadiazole synthesis in ).
- Step 2 : Introduce the thioether linkage via nucleophilic substitution between the oxazole-methylthiol intermediate and the pyrazolo-pyrimidinone scaffold.
- Challenges : Low yield in cyclization (common in heterocyclic syntheses) and regioselectivity in thioether formation. Use Design of Experiments (DoE) to optimize catalysts (e.g., Pd or Cu) and reaction temperatures .
- Validation : Monitor intermediates via LC-MS and confirm final structure using H/C NMR and HRMS .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural Confirmation :
- NMR : Assign peaks for the 4-chlorophenyl group (δ 7.3–7.6 ppm), pyrimidinone carbonyl (δ 165–170 ppm in C), and isobutyl protons (δ 0.8–1.2 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H] with <3 ppm error.
- Purity : HPLC with UV/vis detection (λ = 254 nm) and C18 columns; aim for >98% purity .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro Assays : Test against kinase targets (e.g., phosphodiesterases, ) or cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- Dose-Response : Use 6–8 concentrations (1 nM–100 µM) with triplicate replicates. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Methodology :
- Reproducibility Checks : Re-test under controlled conditions (e.g., fixed humidity, temperature) to rule out environmental variability .
- Orthogonal Assays : Confirm kinase inhibition via fluorescent ADP-Glo™ assays if initial radiometric data conflicts.
- Statistical Analysis : Apply ANOVA to compare inter-lab variability or use Bayesian modeling to assess dose-response reliability .
Q. What strategies improve synthetic yield and scalability?
- Methodology :
- Catalyst Screening : Compare Pd(OAc), CuI, and FeCl in thioether coupling (Table 1).
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene for cyclization efficiency.
- Table 1 : Catalyst Impact on Yield
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| Pd(OAc) | 80 | 62 |
| CuI | 100 | 45 |
| FeCl | 120 | 38 |
Q. How can metabolic stability and environmental fate be evaluated?
- Methodology :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using software (e.g., MetaboLynx).
- Environmental Persistence : Follow OECD 307 guidelines to assess soil/water half-life under simulated conditions (). Use QSAR models to predict bioaccumulation .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in NMR vs. X-ray crystallography data?
- Methodology :
- Re-crystallization : Grow single crystals in DMF/EtOH mixtures for X-ray diffraction. Compare bond lengths/angles with NMR-derived structures.
- Dynamic Effects : Use VT-NMR (Variable Temperature) to detect conformational flexibility that may explain solution vs. solid-state differences .
Q. What computational tools aid in elucidating the compound’s mechanism of action?
- Methodology :
- Docking Studies : Simulate binding to PDE5 or kinase domains (PDB: 1TBF) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess stability.
- QSAR Modeling : Corrogate substituent effects (e.g., 4-chlorophenyl vs. methyloxazole) on bioactivity using MOE or Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
